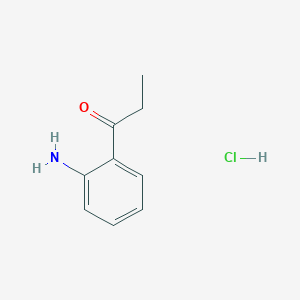![molecular formula C24H30N2O8 B13818208 (5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitopodozide is a lignan compound, specifically an ethylhydrazide derivative of podophyllic acid. It has the molecular formula C24H30N2O8 and a molecular weight of 474.5036 .
Métodos De Preparación
The synthesis of mitopodozide involves the reaction of podophyllic acid with ethylhydrazide. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the ethylhydrazide derivative.
Análisis De Reacciones Químicas
Mitopodozide undergoes various chemical reactions, including:
Oxidation: Mitopodozide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in mitopodozide.
Substitution: Mitopodozide can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mitopodozide has several scientific research applications, including:
Chemistry: Used as a model compound to study lignan derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly mitosis.
Mecanismo De Acción
Mitopodozide exerts its effects by interfering with the mitotic process in cells. It acts as a mitotic poison, disrupting the normal function of microtubules during cell division. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of mitopodozide include tubulin, a protein that is essential for the formation of microtubules .
Comparación Con Compuestos Similares
Mitopodozide is similar to other lignan derivatives, such as etoposide and teniposide. These compounds also act as mitotic poisons and are used in cancer treatment. mitopodozide is unique due to its specific ethylhydrazide derivative structure, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Etoposide
- Teniposide
- Podophyllotoxin
Mitopodozide’s unique structure and mechanism of action make it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H30N2O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |
InChI |
InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m1/s1 |
Clave InChI |
CPTIBDHUFVHUJK-WWGKXEARSA-N |
SMILES isomérico |
CCNNC(=O)[C@@H]1[C@H]([C@@H](C2=CC3=C(C=C2[C@@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO |
SMILES canónico |
CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
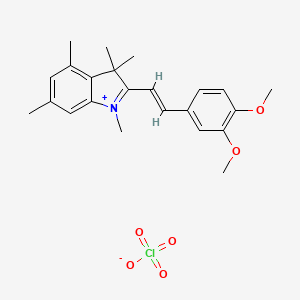
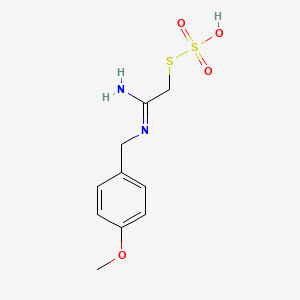


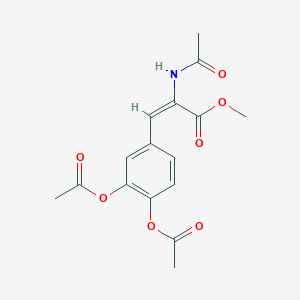
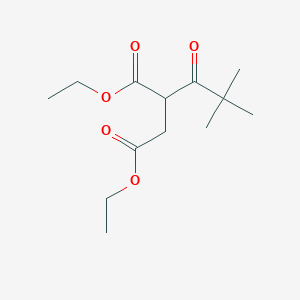


![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)

